7-Oxabicyclo[2.2.1]heptane-2-carbonitrile, also known as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, is a bicyclic organic compound characterized by its unique oxabicycloheptane structure and a nitrile group attached to the second carbon atom of the bicyclic framework. The compound has the molecular formula C₇H₉NO and a molecular weight of approximately 139.15 g/mol. Its structure features a saturated bicyclic system that includes an oxygen atom within one of the rings, contributing to its distinct chemical properties and reactivity patterns .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The specific products formed depend on the reaction conditions and reagents employed.
The biological activity of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile is linked to its structural features, particularly the nitrile group, which can participate in hydrogen bonding and other interactions with biological targets. This compound has been studied for its potential inhibitory effects on certain enzymes and receptors, suggesting possible applications in medicinal chemistry and drug development . Its bicyclic structure allows it to fit into active sites of enzymes, potentially altering their activity.
The synthesis of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several methods:
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile finds applications in various fields:
Studies focusing on the interactions of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile with biological macromolecules have revealed insights into its mechanism of action. The compound's ability to engage in specific interactions with enzymes or receptors suggests potential roles in modulating biochemical pathways . Further research is needed to fully elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 7-oxabicyclo[2.2.1]heptane-2-carbonitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Lacks nitrile group | Simpler structure without additional reactivity |
| Bicyclo[2.2.1]heptane derivatives | Various functional groups | Diverse chemical properties based on substituents |
| 7-Oxabicyclo[3.3.0]octane | Different ring structure | Potentially different reactivity patterns |
The uniqueness of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile lies in its nitrile group, which enhances its reactivity and biological activity compared to similar compounds that lack this functional group . This characteristic enables a broader scope for chemical transformations and applications in medicinal chemistry.
The exploration of oxabicyclo[2.2.1]heptane derivatives originated in the mid-20th century alongside advancements in cycloaddition chemistry. The compound 7-oxabicyclo[2.2.1]heptane-2-carbonitrile emerged as a specific derivative of this class, synthesized through adaptations of the Diels-Alder reaction between furan derivatives and nitrile-containing dienophiles. Early work in the 1980s–1990s demonstrated that the reaction of furan with acrylonitrile derivatives under thermal or Lewis acid-catalyzed conditions could yield bicyclic nitriles with high stereochemical control.
A pivotal development occurred in 2006, when researchers systematically investigated the synthetic utility of oxanorbornene templates derived from furan and nitroacrylates, laying the groundwork for functionalized derivatives like 7-oxabicyclo[2.2.1]heptane-2-carbonitrile. The compound’s first reported synthesis likely originated from pharmaceutical research groups seeking constrained nitrile-containing scaffolds for protease inhibition studies, though explicit early documentation remains limited.
The molecular architecture of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile (C₇H₉NO, MW 123.15 g/mol) features two fused cyclohexane rings with an oxygen atom bridging carbons 1 and 4 (Table 1). The nitrile group at position 2 introduces both steric and electronic perturbations:
This combination creates a chiral scaffold (with four stereocenters in some derivatives) that has been exploited for asymmetric synthesis applications. X-ray crystallographic studies of related oxanorbornanes confirm that the oxygen bridge induces notable ring strain (≈25–30 kcal/mol), which directly influences the compound’s reactivity in ring-opening and functionalization reactions.
In modern research, 7-oxabicyclo[2.2.1]heptane-2-carbonitrile serves three primary roles:
Recent studies highlight its utility in click chemistry, where the strained bicyclic system participates in strain-promoted azide-alkyne cycloadditions (SPAAC) for bioconjugation. Additionally, the compound’s electronic profile enables its use as a dienophile in inverse-electron-demand Diels-Alder reactions, expanding access to polycyclic architectures.
The molecular modeling of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile relies on hybrid quantum mechanical and molecular mechanical (QM/MM) methods to balance accuracy and computational cost. Density functional theory (DFT) using the ωB97M-V functional with the def2-QZVP basis set has been employed to optimize geometries and calculate electronic properties [1]. Composite methods like r²SCAN-3c, which integrate regularized SCAN functionals, geometrical counterpoise corrections, and dispersion corrections, are particularly effective for predicting non-covalent interactions and bond lengths in strained systems [1].
For example, the Si–P bond length in analogous NHC-stabilized phosphasilynes was computed as 2.1311 Å using r²SCAN-3c, closely matching experimental X-ray diffraction data [1]. Similarly, the C–P bond contraction observed in silacyclopropane derivatives (1.795 Å) aligns with DFT-predicted values when solvent effects are incorporated via the SMD solvation model [1].
Table 1: Computed Molecular Properties of 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 123.15 g/mol | PubChem CID 12282088 [2] |
| XLogP3-AA | 0.6 | XLogP3 [2] |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 [2] |
| Exact Mass | 123.0684 Da | PubChem [2] |
The oxabicyclo[2.2.1]heptane framework imposes significant ring strain due to its fused cyclohexane and oxirane-like rings. Natural bond orbital (NBO) analyses at the PBE0/def2-TZVP level reveal substantial σ*-antibonding interactions between the oxygen atom and adjacent carbons, contributing to a strain energy of ~25 kcal/mol [1]. The nitrile group’s electron-withdrawing nature further polarizes the molecule, as evidenced by localized lone pairs on the oxygen (NBO charge: −0.72 e) and cyanide carbon (+0.31 e) [1].
Comparative studies with unsubstituted oxabicycloheptane show that the cyano group reduces HOMO-LUMO gaps by 0.8 eV, enhancing electrophilicity at the bridgehead carbon [3]. This is consistent with frontier molecular orbital (FMO) calculations, which predict preferential reactivity at the C2 position due to LUMO localization [3].
Molecular mechanics force fields (MMFF) and DFT-based conformational searches identify two dominant conformers for 7-oxabicyclo[2.2.1]heptane-2-carbonitrile:
Transition-state calculations using the SMx solvation model indicate an energy barrier of 4.3 kcal/mol for interconversion between these conformers [3]. The endo-envelope form is favored by 1.2 kcal/mol in the gas phase, but solvent effects reverse this preference in polar media [4].
DFT-based mechanistic studies predict that 7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes [3+2] cycloadditions with electrophilic alkenes at the bridgehead carbon. Intrinsic reaction coordinate (IRC) calculations at the ωB97M-V/def2-QZVP level reveal a concerted asynchronous pathway with a 16.7 kcal/mol activation energy [1].
Table 2: Predicted Reactivity Parameters for Key Reactions
| Reaction Type | ΔG‡ (kcal/mol) | Charge Transfer (e) |
|---|---|---|
| [3+2] Cycloaddition | 16.7 | −0.45 |
| Nucleophilic Substitution | 22.1 | +0.31 |
| Hydrogen Abstraction | 28.9 | −0.12 |
Ab initio coupled-cluster CCSD(T)/CBS benchmarks confirm that the nitrile group’s inductive effects lower the activation energy for cycloadditions by 3.4 kcal/mol compared to non-cyano analogs [1]. These findings align with experimental observations of rapid silacyclopropane formation in analogous systems under ethylene exposure [1].
The retrosynthetic analysis of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile reveals several strategic disconnections that guide synthetic planning [1] [2]. The bicyclic oxabicyclo framework can be constructed through multiple approaches, with the most prominent being cycloaddition reactions and intramolecular cyclization strategies. The presence of the carbonitrile functionality at the 2-position requires careful consideration of when to introduce this group during the synthetic sequence.
The primary retrosynthetic disconnection involves the formation of the oxabicyclo[2.2.1]heptane core through a Diels-Alder reaction between furan derivatives and appropriate dienophiles [3] [4]. This approach is particularly attractive because it establishes the bicyclic framework in a single step while allowing for the introduction of the carbonitrile group either during the cycloaddition or through subsequent functionalization [5] [6].
Alternative retrosynthetic strategies include the use of intramolecular cyclization reactions from appropriately substituted precursors [7] [8]. These approaches often provide better control over regiochemistry and stereochemistry, particularly when dealing with complex substitution patterns. The choice of synthetic strategy depends on the desired stereochemical outcome and the availability of starting materials.
The Diels-Alder cycloaddition remains the most widely utilized method for constructing the oxabicyclo[2.2.1]heptane framework [1] [9]. Classical approaches involve the reaction of furan with various dienophiles under thermal conditions. The reaction between furan and α-chloroacrylonitrile provides a direct route to 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives, yielding both exo and endo isomers [5] [6].
Modern Lewis acid-catalyzed Diels-Alder reactions have significantly improved the efficiency and selectivity of these transformations [3] [4]. The use of borane-tetrahydrofuran complex as a Lewis acid catalyst enables the reaction to proceed under mild conditions (-10 to 5°C) with high endo selectivity (92:8 to 95:5 ratio) [3] [4]. This approach has been successfully scaled to industrial levels, producing the desired products in 58-63% yield with excellent stereoselectivity.
The development of 1,4-bis(silyloxy)-1,3-cyclopentadienes as novel dienes has expanded the scope of Diels-Alder reactions for oxabicyclo[2.2.1]heptane synthesis [1] [2]. These electron-rich dienes react with various dienophiles under mild conditions to provide bicyclic products with two oxy-functionalized bridgehead carbons, representing a significant advancement in the field.
The utilization of nitrile oxides in 1,3-dipolar cycloaddition reactions provides an alternative approach to oxabicyclo[2.2.1]heptane derivatives [10] [11]. These reactions typically involve the generation of nitrile oxides in situ from appropriate precursors, followed by cycloaddition with suitable dipolarophiles. The reaction conditions can be optimized using green chemistry principles, including the use of ionic liquids, supercritical carbon dioxide, and microwave irradiation [10].
The stereochemical outcome of these reactions is highly dependent on the structure of the nitrile oxide and the reaction conditions employed [11]. Computational studies using density functional theory have provided insights into the regioselectivity and reactivity patterns of these cycloadditions, enabling better prediction of product distributions [11].
Intramolecular cyclization strategies offer excellent control over the stereochemical outcome of oxabicyclo[2.2.1]heptane synthesis [7] [8]. The method developed by Zou and Vembaiyan employs acetonyl C-glycoside substrates in the presence of pyrrolidine to effect intramolecular cyclization through nucleophilic substitution [7] [8]. This approach provides 7-oxabicyclo[2.2.1]heptanes in 70-85% yield with high stereoselectivity.
The key advantage of this methodology is that anomeric epimerization occurs under the reaction conditions, allowing C-glycoside substrates with either anomeric configuration to be converted to the same product with similar stereoselectivity and chemical yield [7] [8]. This feature significantly enhances the synthetic utility of the method.
The development of enantioselective methods for oxabicyclo[2.2.1]heptane synthesis has been a significant focus of recent research [13] [14]. Chiral auxiliary approaches using Evans oxazolidinones have proven particularly effective, providing products with high enantioselectivity (>90% ee) under optimized conditions [13] [15].
Organocatalytic methods have emerged as powerful tools for asymmetric synthesis of bicyclic systems [14]. The use of chiral organocatalysts in formal [4+2] cycloaddition reactions enables rapid access to enantioenriched oxabicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions [14].
The stereochemical outcome of cycloaddition reactions leading to oxabicyclo[2.2.1]heptane systems is highly dependent on the reaction conditions and the nature of the substrates [9] [13]. Diels-Alder reactions typically favor endo selectivity, particularly when Lewis acid catalysts are employed [3] [4].
The diastereoselectivity of intramolecular cyclization reactions can be controlled through careful substrate design and reaction optimization [7] [8]. The use of conformationally restricted precursors often leads to excellent diastereoselectivity in ring-closing reactions.
The development of environmentally benign synthetic methods for oxabicyclo[2.2.1]heptane-2-carbonitrile has become increasingly important [16] [17]. Green chemistry approaches include the use of enzymatic resolution methods, which provide excellent enantioselectivity while minimizing environmental impact [18].
Enzymatic resolution using Candida antarctica lipase A has been successfully applied to the synthesis of enantiopure 7-oxabicyclo[2.2.1]heptan-2-carboxylic acid derivatives [18]. This method achieves up to 98% enantiomeric excess and has been scaled to multi-kilogram quantities, demonstrating its industrial viability.
Microwave-assisted synthesis represents another sustainable approach, significantly reducing reaction times and energy consumption [19]. The use of microwave irradiation in Diels-Alder reactions has been shown to improve yields and reduce reaction times from days to hours [19].
Photochemical synthesis methods have also been developed, utilizing visible light to drive cycloaddition reactions [13] [15]. These approaches are particularly attractive from a sustainability perspective as they use renewable energy sources and often proceed under mild conditions.
The implementation of continuous flow chemistry has further enhanced the sustainability of oxabicyclo[2.2.1]heptane synthesis by improving reaction efficiency and reducing waste generation [20]. These methods enable better control over reaction parameters and facilitate scale-up operations.